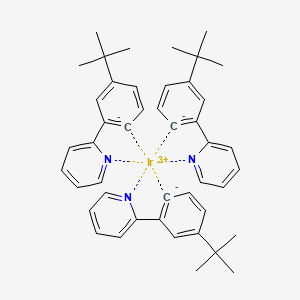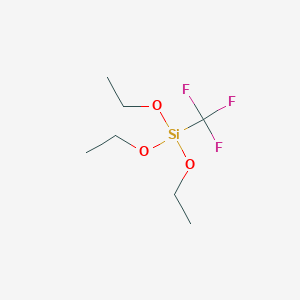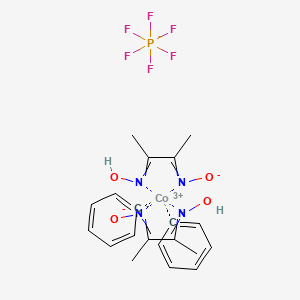![molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
4H-Thieno[2,3-c]pyran-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione is an organic compound with a unique structure that combines elements of both thiophene and pyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from thiophene derivatives, the compound can be synthesized through a series of reactions involving cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
科学的研究の応用
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-pyran structure and have comparable chemical properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also feature a fused ring system and are studied for their biological activities.
Uniqueness
What sets 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione apart is its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows for the exploration of a wide range of applications, from materials science to medicinal chemistry .
特性
分子式 |
C7H4O3S |
|---|---|
分子量 |
168.17 g/mol |
IUPAC名 |
4H-thieno[2,3-c]pyran-5,7-dione |
InChI |
InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2 |
InChIキー |
XCJXKLAHBPQLRB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)OC1=O)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


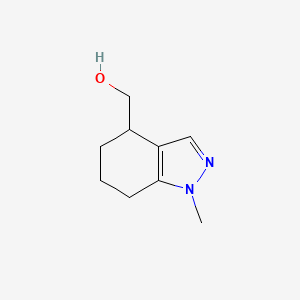
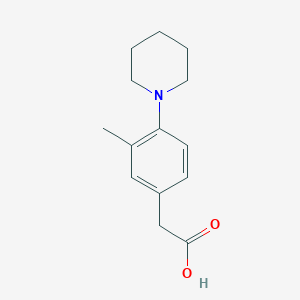
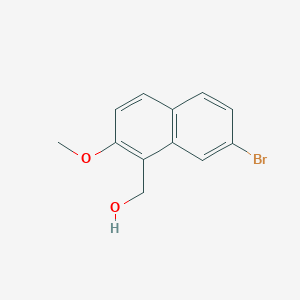
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
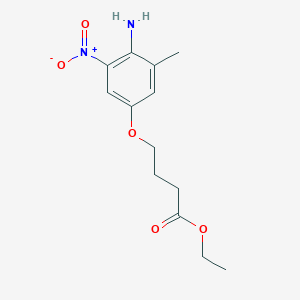

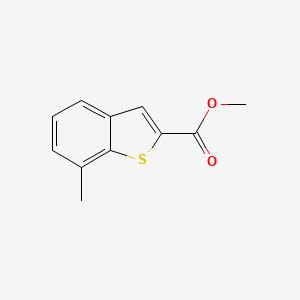
![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

